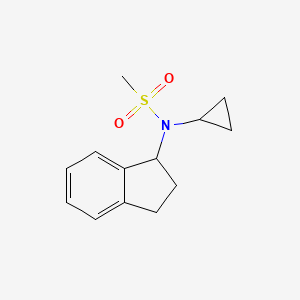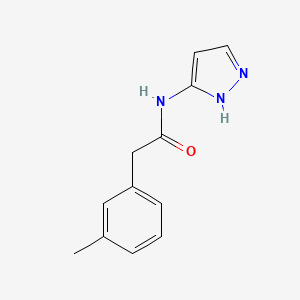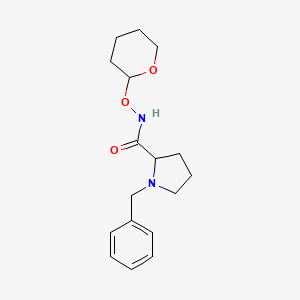
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide, also known as Compound X, is a chemical compound that has shown promise in scientific research for its potential as a therapeutic agent. This compound belongs to the class of sulfonamides and has been studied extensively for its biological and physiological effects.
作用机制
The mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in disease processes. For example, in the case of Alzheimer's disease, N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are toxic to brain cells. In cancer research, N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to inhibit the activity of specific proteins that are involved in cell proliferation and survival.
Biochemical and physiological effects:
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a therapeutic agent, it has been shown to have anti-inflammatory properties and to modulate the immune system. It has also been shown to have effects on the central nervous system, including improving cognitive function and reducing neuroinflammation.
实验室实验的优点和局限性
One advantage of using N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X in lab experiments is its specificity in targeting specific enzymes or proteins. This allows for more precise investigation of disease processes and potential therapeutic interventions. However, one limitation is the potential for off-target effects, which may complicate interpretation of results.
未来方向
There are many potential future directions for research on N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Further investigation is also needed to fully understand the mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X and to identify any potential off-target effects. Additionally, research is needed to optimize the synthesis method of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X and to develop more efficient and cost-effective methods for its production.
合成方法
The synthesis of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X involves a multi-step process that begins with the reaction of cyclopropylamine with 2,3-dihydro-1H-indene-1-carboxylic acid to form an intermediate product. This intermediate is then treated with methanesulfonyl chloride to yield N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been studied for its potential as a therapeutic agent in various areas of research. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of cancer. N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
属性
IUPAC Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17(15,16)14(11-7-8-11)13-9-6-10-4-2-3-5-12(10)13/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAZJMVQBMFJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)
![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)
![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)
![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)